A Comprehensive Technical Guide to 3-(2-Fluorophenoxy)benzyl Bromide: Synthesis, Properties, and Applications in Modern Chemistry
A Comprehensive Technical Guide to 3-(2-Fluorophenoxy)benzyl Bromide: Synthesis, Properties, and Applications in Modern Chemistry
For Immediate Release
[City, State] – January 11, 2026 – As a cornerstone intermediate in the synthesis of complex organic molecules, 3-(2-Fluorophenoxy)benzyl Bromide (CAS No. 242812-04-0) has emerged as a molecule of significant interest to researchers in pharmaceuticals, agrochemicals, and material science. This in-depth technical guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and diverse applications, offering valuable insights for scientists and drug development professionals.
Introduction: A Versatile Building Block
3-(2-Fluorophenoxy)benzyl Bromide is a diaryl ether derivative featuring a reactive benzyl bromide moiety.[1] This unique combination of a flexible ether linkage, a fluorinated aromatic ring, and a versatile electrophilic center makes it an invaluable building block for creating intricate molecular architectures.[1] The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of derivative compounds, properties that are highly desirable in the development of new therapeutic agents.[1] Consequently, this compound serves as a critical intermediate in the synthesis of a range of biologically active molecules.[1][2]
Physicochemical Properties
A clear, colorless to orange or green liquid, 3-(2-Fluorophenoxy)benzyl Bromide possesses a unique set of physical and chemical properties that are crucial for its handling and application in synthesis.[1]
| Property | Value | Reference |
| CAS Number | 242812-04-0 | [1] |
| Molecular Formula | C₁₃H₁₀BrFO | [1] |
| Molecular Weight | 281.12 g/mol | [1] |
| Appearance | Colorless to orange to green clear liquid | [1] |
| Density | 1.46 g/cm³ | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Synthetic Pathways: A Two-Step Approach
The synthesis of 3-(2-Fluorophenoxy)benzyl Bromide is typically achieved through a two-step process that involves the formation of the diaryl ether linkage followed by the introduction of the benzyl bromide functionality.
Step 1: Diaryl Ether Formation via Ullmann Condensation
The core diaryl ether structure is most commonly synthesized via an Ullmann-type condensation reaction. This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[3] For the synthesis of the precursor to our target molecule, 3-(2-fluorophenoxy)toluene, this would involve the reaction of 2-fluorophenol with 3-bromotoluene.
The choice of copper catalyst, ligand, base, and solvent is critical for the success of the Ullmann condensation. Modern protocols often utilize soluble copper(I) salts and ligands such as N,N-dimethylglycine to facilitate the reaction under milder conditions than the traditionally harsh temperatures.[4]
Experimental Protocol: Synthesis of 3-(2-fluorophenoxy)toluene (Precursor)
This protocol is adapted from a similar synthesis of 4-fluoro-3-phenoxy-toluene and represents a plausible method.[5]
Materials:
-
3-bromo-4-fluoro-toluene (1 mol)
-
Sodium phenolate (1.1 mol)
-
Copper(I) oxide (50 g)
-
Isoquinoline (250 ml)
-
Magnesium carbonate (84.3 g)
-
Cyclohexane
-
Hydrochloric acid (dilute)
-
Water
-
Sodium sulfate
Procedure:
-
To a suspension of 3-bromo-4-fluoro-toluene and copper(I) oxide in isoquinoline at 110°C, add a mixture of magnesium carbonate and sodium phenolate.[3]
-
Increase the reaction temperature to 160°C and stir the mixture for 15 hours.[3]
-
After cooling, filter the reaction mixture.
-
Take up the filtrate in cyclohexane and wash sequentially with dilute hydrochloric acid and water.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by distillation to obtain 4-fluoro-3-phenoxy-toluene.[3]
Step 2: Benzylic Bromination
The second step involves the selective bromination of the benzylic methyl group of the 3-(2-fluorophenoxy)toluene precursor. This is a radical substitution reaction, and N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often in the presence of a radical initiator such as AIBN or light.[6] The reaction proceeds via a resonance-stabilized benzylic radical, leading to high regioselectivity for the benzylic position.
Experimental Protocol: Synthesis of 3-(2-Fluorophenoxy)benzyl Bromide
This is a generalized protocol for benzylic bromination with NBS.[7]
Materials:
-
3-(2-fluorophenoxy)toluene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., AIBN or a household compact fluorescent lamp)
-
Acetonitrile (or another suitable solvent like carbon tetrachloride)
Procedure:
-
Dissolve 3-(2-fluorophenoxy)toluene in acetonitrile in a reaction vessel equipped with a reflux condenser and a light source (if using photochemical initiation).
-
Add N-bromosuccinimide to the solution.
-
Initiate the reaction by heating to reflux in the presence of AIBN or by irradiating with a suitable lamp.[7]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield crude 3-(2-Fluorophenoxy)benzyl Bromide.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(2-Fluorophenoxy)benzyl Bromide is dominated by the benzyl bromide functional group. As a benzylic halide, it is a potent electrophile and readily participates in nucleophilic substitution reactions (both SN1 and SN2 pathways are possible). This reactivity allows for the facile introduction of the 3-(2-fluorophenoxy)benzyl moiety into a wide range of molecules.
The fluorine atom on the phenoxy ring exerts a subtle yet significant electronic influence on the molecule. Its electron-withdrawing nature can affect the reactivity of the aromatic rings and the overall properties of the final products, such as their binding affinity to biological targets.[1]
Caption: Synthetic and reactivity overview of 3-(2-Fluorophenoxy)benzyl Bromide.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern is expected in the range of δ 6.8-7.5 ppm.
-
Benzylic Protons (-CH₂Br): A characteristic singlet is anticipated around δ 4.5 ppm.[8]
¹³C NMR:
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm).
-
Benzylic Carbon (-CH₂Br): A signal is predicted in the range of δ 30-35 ppm.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (281/283 m/z due to bromine isotopes) would be expected.
-
Major Fragment: The base peak is likely to be at m/z 201, corresponding to the loss of the bromine atom to form the stable 3-(2-fluorophenoxy)benzyl cation.[9]
Infrared (IR) Spectroscopy:
-
Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.
-
C-O-C (ether) stretch: A strong absorption should be present in the region of 1250-1000 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically between 690-515 cm⁻¹, is characteristic of a C-Br bond.[10]
Applications in Research and Development
3-(2-Fluorophenoxy)benzyl Bromide is a valuable intermediate in several key areas of chemical research and development:
-
Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways.[1][2] The "(fluorobenzyloxy)benzyl" moiety is found in several neurologically active drugs. For example, the related compound 3-fluorobenzyl bromide is a key intermediate in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease.[6][11] This suggests that 3-(2-Fluorophenoxy)benzyl Bromide could be utilized in the synthesis of novel drug candidates with similar structural motifs.
-
Agrochemical Development: This compound serves as an intermediate in the production of advanced pesticides and herbicides.[1]
-
Material Science: It is used in the formulation of specialized polymers and coatings to enhance their durability and environmental resistance.[1][12]
-
Fluorescent Probes: The molecule can be chemically modified to create fluorescent probes for use in cellular imaging applications.[1][12]
Caption: Key application areas of 3-(2-Fluorophenoxy)benzyl Bromide.
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions must be observed when handling 3-(2-Fluorophenoxy)benzyl Bromide. It is classified as a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place away from sources of ignition.[1]
Conclusion
3-(2-Fluorophenoxy)benzyl Bromide is a versatile and valuable chemical intermediate with broad applicability in the synthesis of complex organic molecules. Its unique structural features, including the reactive benzyl bromide group and the fluorine-substituted phenoxy moiety, make it a sought-after building block in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers looking to leverage its potential in the development of novel compounds and materials.
References
-
Soo Contemporary. 3-(2-Fluorophenoxy)benzyl bromide. [Link]
-
FDER | UNR. 3-(2-Fluorophenoxy)benzyl bromide. [Link]
-
PrepChem. Synthesis of 4-fluoro-3-phenoxy-toluene. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Justia Patents. Process for the preparation of Safinamide Mesylate intermediate. [Link]
- Google Patents.
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Google Patents. NZ572798A - Process for the production of safinamide and ralfinamide.
-
Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
- Google Patents. US9475757B2 - Synthesis of anti-Parkinson agent.
- Google Patents.
-
Organic Chemistry Portal. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. [Link]
-
SpectraBase. Benzylbromide - Optional[1H NMR] - Chemical Shifts. [Link]
-
Illustrated Glossary of Organic Chemistry. Fragment ion. [Link]
-
Chegg.com. The base peak in the mass spectrum of benzyl bromide. [Link]
-
Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Sciencemadness.org. Quick and partial report on benzyl bromide synthesis. [Link]
- Google Patents. CN102329192A - Benzyl bromide synthesis method.
Sources
- 1. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Safinamide synthesis - chemicalbook [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]
- 6. patents.justia.com [patents.justia.com]
- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. US9475757B2 - Synthesis of anti-Parkinson agent - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
